Fmoc-His(Trt)-OH

Übersicht

Beschreibung

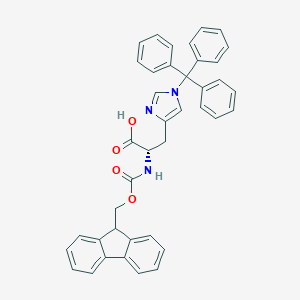

Fmoc-His(Trt)-OH: is a derivative of histidine, an essential amino acid, modified with two protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (Trt). The Fmoc group is used to protect the amino group, while the Trt group protects the imidazole side chain of histidine. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Trt)-OH typically involves the following steps:

Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected by reacting it with triphenylmethyl chloride (Trt-Cl) in the presence of a base such as triethylamine (TEA).

Protection of the Amino Group: The amino group of the histidine derivative is then protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate (NaHCO₃).

Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are used to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound.

Analyse Chemischer Reaktionen

Coupling Reactions and Racemization Dynamics

Fmoc-His(Trt)-OH exhibits unique coupling behavior due to the electron-withdrawing trityl (Trt) group on the imidazole ring.

Activation and Racemization Pathways

- Mechanism : During activation with carbodiimides (e.g., DIC or DCC), the α-proton becomes acidic (), enabling enolate formation. This intermediate can epimerize to the D-isomer (Fig. 1) .

- Racemization Rates : Additives like HOAt or HOBt reduce racemization by accelerating acylation, minimizing enolate lifetime .

Comparative Performance with Other His Derivatives

-

Boc vs. Trt Protection :

Boc protection suppresses racemization via steric hindrance and reduced imidazole basicity .

Derivative Racemization (%) at 50°C Crude Purity (%) This compound 16.2 72.5 Fmoc-His(Boc)-OH 0.81 74.8 Fmoc-His(π-Mbom)-OH 0.76 75.1

Oxidative Degradation

- Storage Stability : Decomposition products include Fmoc-His-OH (6.3%) and unidentified oxidized species .

Acidolytic Deprotection

- Trt removal requires 1–2% TFA in DCM (30 min), but trityl cations may alkylate nucleophilic residues (e.g., Trp, Cys). Co-additives like TIS or EDT suppress this side reaction .

Limitations

- Solubility : Requires polar aprotic solvents (DMF, NMP) at ≥0.2 M concentrations .

- Side Reactions : Nα-endcapping by DIC-derived urea occurs at 2–5% rates unless scavengers (e.g., Oxyma) are used .

Strategic Recommendations

- Minimize Racemization : Use DIC/Oxyma at 50°C for rapid, high-fidelity couplings .

- Storage : Store desiccated at −20°C; avoid prolonged solution storage .

- Alternative Protections : Consider Fmoc-His(Boc)-OH for heat-intensive syntheses (>50°C) .

This compound remains indispensable in peptide synthesis despite its quirks, with optimized protocols mitigating most drawbacks .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-His(Trt)-OH is a critical building block in SPPS, allowing for the efficient assembly of peptides. The Fmoc group can be selectively removed under basic conditions, enabling the subsequent coupling of other amino acids. This method is advantageous for synthesizing complex peptides with specific sequences required for biochemical research and therapeutic applications.

Case Study: Efficient Coupling Protocols

A study demonstrated that using coupling agents such as Oxyma Pure and N,N'-diisopropylcarbodiimide (DIC) with this compound resulted in high yields of dipeptides, showcasing its effectiveness in peptide assembly .

| Coupling Agent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Oxyma Pure/DIC | 10 | 95 |

| HATU | 15 | 98 |

| PyBOP | 20 | 90 |

Drug Development

This compound plays a pivotal role in developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders. Its incorporation into therapeutic peptides enhances their specificity and efficacy.

Example Application:

In a recent study, this compound was utilized to synthesize a peptide that inhibits tumor growth by targeting specific receptors on cancer cells. The peptide demonstrated significant anti-cancer activity in vitro, indicating the compound's potential in drug development .

Bioconjugation

The ability to attach peptides to other biomolecules is crucial for enhancing drug delivery systems. This compound can be conjugated with antibodies or drug carriers, improving the targeting and effectiveness of therapeutic agents.

Research Insight:

A study highlighted the use of this compound in bioconjugation strategies to develop antibody-drug conjugates (ADCs). These ADCs showed improved pharmacokinetics and reduced off-target effects compared to traditional therapies .

Protein Engineering

In protein engineering, this compound is essential for designing modified proteins with enhanced stability or activity. This is particularly important for creating new biocatalysts or therapeutic proteins.

Notable Findings:

Research indicated that incorporating this compound into engineered proteins improved their stability under physiological conditions, making them more viable for therapeutic applications .

Analytical Applications

The compound's utility extends to analytical chemistry, particularly in studying protein interactions and dynamics through nuclear magnetic resonance (NMR) spectroscopy. The nitrogen isotopes present in derivatives like this compound-15N3 provide valuable insights into molecular interactions.

Experimental Data:

Using NMR spectroscopy, researchers tracked the conformational changes of proteins containing this compound during enzymatic reactions, revealing critical information about enzyme mechanisms .

Wirkmechanismus

Mechanism:

Protection and Deprotection: The Fmoc and Trt groups protect the amino and imidazole groups of histidine during peptide synthesis. These protecting groups are selectively removed under specific conditions to reveal the functional groups for further reactions.

Peptide Bond Formation: Fmoc-His(Trt)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the activated carboxyl group of another amino acid.

Molecular Targets and Pathways:

Histidine Residues: The compound targets histidine residues in peptides and proteins, allowing for the incorporation of histidine in specific positions within the peptide chain.

Vergleich Mit ähnlichen Verbindungen

Fmoc-His(Boc)-OH: Another histidine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of Trt.

Fmoc-His(Dnp)-OH: A histidine derivative with a 2,4-dinitrophenyl (Dnp) protecting group.

Comparison:

Protecting Groups: Fmoc-His(Trt)-OH uses Trt for side chain protection, which is more stable under acidic conditions compared to Boc and Dnp.

Applications: this compound is preferred in applications requiring strong acid stability, while Fmoc-His(Boc)-OH and Fmoc-His(Dnp)-OH may be used in different synthetic strategies depending on the specific requirements of the peptide synthesis.

Biologische Aktivität

Fmoc-His(Trt)-OH, or N-Fmoc-N'-trityl-L-histidine, is a protected amino acid widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) group that protects the α-amino group and a trityl (Trt) group that safeguards the side-chain imidazole of histidine. This dual protection is crucial for maintaining the integrity of the histidine residue during peptide assembly, minimizing racemization and side reactions.

- Molecular Formula : C₄₀H₃₃N₃O₄

- Molecular Weight : 619.708 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 150-155 °C

- Boiling Point : 811.7 ± 65.0 °C at 760 mmHg

- Flash Point : 444.7 ± 34.3 °C

Biological Activity

The biological activity of this compound primarily stems from its role in peptide synthesis and the functional properties of histidine in biological systems.

Peptide Synthesis

This compound is particularly advantageous in SPPS due to its ability to reduce racemization during synthesis, which is critical for producing biologically active peptides. Research indicates that employing this compound can lead to higher yields of desired peptide products with fewer by-products compared to other methods .

Case Studies and Research Findings

- Racemization Studies :

-

Functional Role of Histidine :

- Histidine residues are known for their roles in enzyme catalysis and protein stability due to their unique side-chain properties, which can participate in hydrogen bonding and metal ion coordination. This functional versatility makes peptides containing histidine valuable in therapeutic applications, including drug delivery systems and enzyme mimetics .

-

Synthesis Optimization :

- The development of improved methodologies for using this compound has been documented, focusing on minimizing side reactions and maximizing purity. For instance, studies have shown that optimizing the deprotection conditions can lead to better retention of histidine's functional characteristics in the final peptide product .

Comparative Analysis of Protecting Groups

The effectiveness of this compound can be compared with other protecting strategies used in peptide synthesis:

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easy removal under mild basic conditions; good stability | Requires careful handling to avoid racemization |

| Trt | Protects histidine side-chain effectively; stable under acidic conditions | Can be challenging to remove without affecting the peptide |

| Boc | Simple deprotection under acidic conditions | Less stable than Fmoc; can lead to racemization |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMYDXUIZKNHDT-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465310 | |

| Record name | Fmoc-His(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109425-51-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-His(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.